23-Aldehydepomolic acid
Description
23-Aldehydepomolic acid is a triterpenoid derivative characterized by a pentacyclic structure with an aldehyde functional group at the C-23 position. Its structural uniqueness lies in the substitution of a hydroxyl group (common in related triterpenoids like pomolic acid) with an aldehyde moiety, which influences its reactivity and biological interactions.
Properties
Molecular Formula |
C30H46O5 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,17-18,20-23,32,35H,8-16H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 |
InChI Key |
ZXRXQOHNSRCNHE-LTFXOGOQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pomolic Acid
- Structural Differences : Pomolic acid (C₃₀H₄₈O₄) shares the same pentacyclic backbone as 23-aldehydepomolic acid but features a hydroxyl group at C-23 instead of an aldehyde. This substitution reduces electrophilicity and alters hydrogen-bonding capabilities.
- Bioactivity : Pomolic acid exhibits moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12.5 μM in HeLa cells), whereas 23-aldehydepomolic acid shows enhanced activity (IC₅₀ = 6.8 μM in the same cell line), likely due to the aldehyde group’s increased reactivity with cellular nucleophiles .
- Solubility : The aldehyde group in 23-aldehydepomolic acid reduces its hydrophilicity compared to pomolic acid, impacting pharmacokinetic profiles.
Betulinic Acid
- Structural Differences : Betulinic acid (C₃₀H₄₈O₃) lacks the C-23 aldehyde and instead has a carboxyl group at C-26. Its lupane-type structure differs from the ursane framework of 23-aldehydepomolic acid.
- In contrast, 23-aldehydepomolic acid demonstrates broader antitumor activity, including leukemia and breast cancer models .
- Mechanistic Variation : Betulinic acid induces apoptosis via mitochondrial pathways, while 23-aldehydepomolic acid may target topoisomerase II and NF-κB signaling .
Data Table: Key Properties of 23-Aldehydepomolic Acid and Analogues
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Bioactivity | IC₅₀ (HeLa Cells) |
|---|---|---|---|---|---|
| 23-Aldehydepomolic acid | C₃₀H₄₆O₄ | 486.67 g/mol | C-23 aldehyde | Antitumor, anti-inflammatory | 6.8 μM |
| Pomolic acid | C₃₀H₄₈O₄ | 488.68 g/mol | C-23 hydroxyl | Moderate cytotoxicity | 12.5 μM |
| Betulinic acid | C₃₀H₄₈O₃ | 456.70 g/mol | C-28 carboxyl | Melanoma-selective cytotoxicity | 2.5 μM |
Functional Comparison with Industrially Relevant Compounds
For example, betulinic acid derivatives are standardized under DEA-controlled categories (e.g., DEA 9250 CII) for analytical reference . In contrast, 23-aldehydepomolic acid’s aldehyde group complicates large-scale synthesis due to oxidation sensitivity, requiring specialized handling akin to deuterated methamphetamine standards (e.g., d,l-methoxymethamphetamine-D3·HCl) .
Research Findings and Challenges
- Stability Issues : The aldehyde group renders 23-aldehydepomolic acid prone to dimerization under acidic conditions, limiting its shelf life compared to hydroxylated analogues.
- Regulatory Hurdles : Unlike DEA-listed standards (e.g., AMP-732-HC series), 23-aldehydepomolic acid lacks regulatory approval for clinical use, necessitating further toxicological studies .
Q & A
Q. What are the primary methods for isolating 23-Aldehydepomolic acid from natural sources, and how can cross-contamination be minimized?
Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) or HPLC. Key considerations include:
- Solvent selection : Polar solvents are preferred for extracting triterpenoid derivatives like 23-Aldehydepomolic acid, but optimization is required based on plant matrix complexity .
- Cross-contamination control : Use of pre-purification steps (e.g., liquid-liquid partitioning) and analytical standards for purity validation. Ensure proper calibration of instruments to distinguish closely eluting compounds .
Q. How is the structural elucidation of 23-Aldehydepomolic acid validated, and what spectroscopic techniques are critical?
Structural validation relies on a combination of:
- NMR (1D/2D) : Assignments of aldehyde protons (δ ~9.8–10.2 ppm) and triterpenoid backbone signals (e.g., δ 5.2–5.4 ppm for olefinic protons).
- HRMS : Confirm molecular formula (e.g., C₃₀H₄₆O₄) with high-resolution mass spectrometry.
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities.
Discrepancies in spectral data should prompt re-isolation or alternative derivatization (e.g., acetylation) to verify functional groups .
Q. What are the most commonly reported bioactivities of 23-Aldehydepomolic acid, and how are these assays standardized?
Reported activities include anti-inflammatory, cytotoxic, and antimicrobial effects. Key assay considerations:
- Positive controls : Use of dexamethasone (anti-inflammatory) or doxorubicin (cytotoxicity) to benchmark activity.
- Dose-response curves : Ensure linearity across 3–5 log concentrations to calculate IC₅₀/EC₅₀ values.
- Reproducibility : Triplicate experiments with blinded analysis to reduce bias .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported mechanisms of action (e.g., apoptosis vs. necrosis induction)?
Contradictions often arise from cell-line specificity or assay endpoints. Mitigation strategies:
- Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics to identify pathway convergence.
- Time-course studies : Track early (caspase activation) and late (membrane permeability) apoptosis markers.
- Knockout models : Use CRISPR/Cas9 to silence target genes (e.g., Bcl-2) and validate mechanistic hypotheses .
Q. What methodologies are recommended for optimizing the synthetic pathway of 23-Aldehydepomolic acid derivatives while minimizing byproducts?
Synthetic optimization requires:
- DoE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, catalyst loading).
- In-line analytics : Employ LC-MS or IR spectroscopy for real-time reaction monitoring.
- Green chemistry principles : Substitute toxic reagents (e.g., DCC coupling agents) with enzymatic or photocatalytic alternatives .
Q. How should researchers address discrepancies in cytotoxicity data between 2D monolayer vs. 3D spheroid models?
Divergent results may reflect differences in drug penetration or microenvironmental factors. Solutions include:
- Pharmacokinetic modeling : Compare drug diffusion rates in 3D models using fluorescent probes.
- Stromal co-cultures : Incorporate fibroblasts to mimic tumor microenvironments.
- Data normalization : Use % viability relative to untreated controls and adjust for spheroid size heterogeneity .
Q. What computational approaches are effective for predicting the binding affinity of 23-Aldehydepomolic acid to novel protein targets?
Q. How can the long-term stability of 23-Aldehydepomolic acid in biological assays be ensured, particularly under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to extremes (e.g., pH 2–12, 40°C) and monitor degradation via UPLC-PDA.
- Lyophilization : Stabilize stock solutions by freeze-drying with cryoprotectants (e.g., trehalose).
- QC protocols : Implement periodic NMR/HPLC checks for batch consistency .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
